ethyl 2-(2-oxo-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate
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Description
Ethyl 2-(2-oxo-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate is a useful research compound. Its molecular formula is C15H13N3O4S and its molecular weight is 331.35. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activities
Ethyl 2-(2-oxo-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate is a precursor in the synthesis of polyfunctionally substituted heterocyclic compounds. These synthesized compounds have been explored for their potential in creating new routes to diverse heterocyclic derivatives, such as pyran, pyridine, and pyridazine derivatives, which have applications in pharmaceutical research due to their biological activities. For instance, the reactivity of related compounds towards various reagents was studied to yield derivatives with potential antimicrobial properties. Such compounds were tested against bacterial and fungal isolates, demonstrating the importance of these synthetic pathways in developing new antimicrobial agents (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antitumor Activities
Compounds derived from this compound have been evaluated for their antitumor activities. The synthesis of novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives from key intermediates has shown promising anticancer activity against various cancer cell lines, highlighting the compound's role in the development of new anticancer agents. This research underscores the compound's utility in synthesizing heterocyclic derivatives with potential use in cancer therapy (Nagender, Kumar, Reddy, Swaroop, Poornachandra, Kumar, & Narsaiah, 2016).
Enzymatic Activity Enhancement
Further research into compounds synthesized from this compound has demonstrated their impact on enzymatic activities. For instance, derivatives have been shown to increase the reactivity of enzymes such as cellobiase, indicating potential applications in biochemical research and industrial processes where enzyme catalysis is crucial (Abd & Awas, 2008).
Properties
IUPAC Name |
ethyl 2-[2-oxo-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-2-21-12(19)8-18-6-3-4-11(15(18)20)14-16-13(17-22-14)10-5-7-23-9-10/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTMALZJBRJDES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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